1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine dihydrochloride
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Overview
Description
1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a piperidine ring substituted with an aminomethyl group and a dimethylamine group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts or the Ugi reaction
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are some of the methods employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced with other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- N-[4-(aminomethyl)phenyl]urea
- N- (3-aminomethyl-phenyl)-acetamide
- 4- (4′-aminomethyl)phenyl-1-N-Boc-aniline
- 4′-amino- [1,1′-biphenyl]-4-carboxylic acid hydrochloride .
Uniqueness: 1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine dihydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H25Cl2N3 |
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Molecular Weight |
306.3 g/mol |
IUPAC Name |
1-[4-(aminomethyl)phenyl]-N,N-dimethylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C14H23N3.2ClH/c1-16(2)13-7-9-17(10-8-13)14-5-3-12(11-15)4-6-14;;/h3-6,13H,7-11,15H2,1-2H3;2*1H |
InChI Key |
PMNYQIAVDPNKCX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CC=C(C=C2)CN.Cl.Cl |
Origin of Product |
United States |
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